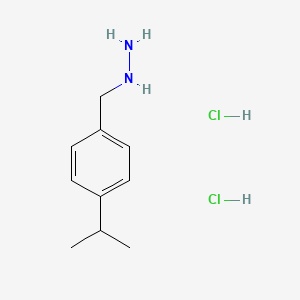
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a dioxobutanoate group, which is a four-carbon chain with two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl and dioxobutanoate groups. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its size and electron density .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms in the compound. Brominated compounds tend to have higher boiling points and be less soluble in water compared to their non-brominated counterparts .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate, are utilized in stereoselective synthesis. They undergo intramolecular Wittig reactions yielding cyclobutene derivatives. These derivatives can produce highly electron-deficient 1,3-dienes upon ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998).
Synthesis of Nitrogen-Containing Bromophenols
This compound is involved in the synthesis of nitrogen-containing bromophenols. These compounds, derived from marine algae, have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Formation of Dicyanopyrazine and Biphenyl Derivatives
Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives (Moloudi et al., 2018).
Glycolic Acid Oxidase Inhibition
This compound derivatives have been synthesized as potent inhibitors of porcine liver glycolic acid oxidase. This highlights their potential in biochemical applications (Williams et al., 1983).
Synthesis of Heterocycles
These compounds are used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles. The process involves intramolecular homolytic aromatic substitution (Allin et al., 2005).
Synthesis of Pyrazoles
Ethyl 2,3-dioxobutanoate-2-arylhydrazones are treated to produce cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, demonstrating its role in the synthesis of pyrazoles (Patel et al., 1991).
Isoxazole Synthesis
This compound reacts with hydroxylamine to produce isoxazol derivatives, showcasing its versatility in organic synthesis (Obydennov et al., 2017).
Synthesis of Antimicrobial Compounds
It serves as a precursor for the synthesis of new compounds with antimicrobial activity, indicating its potential in developing new pharmaceuticals (Abdel-Wahab et al., 2008).
Synthesis of Triazole Derivatives
This compound is also used in the synthesis of triazole derivatives, which have various applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Synthesis of Cyclobutene Derivatives
A reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate leads to the stereoselective synthesis of cyclobutene derivatives, demonstrating its role in complex organic synthesis (Aboee-Mehrizi et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZOPORRBNIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
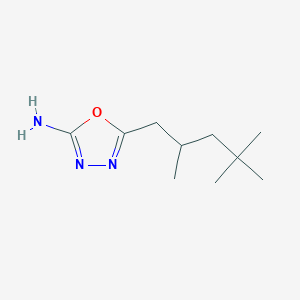
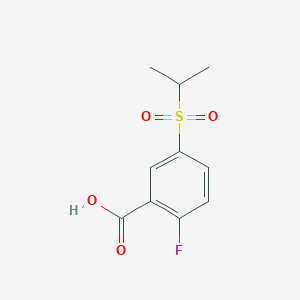

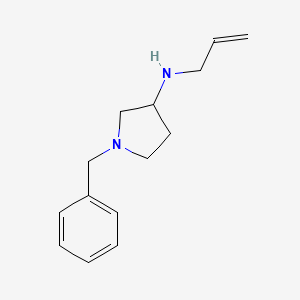
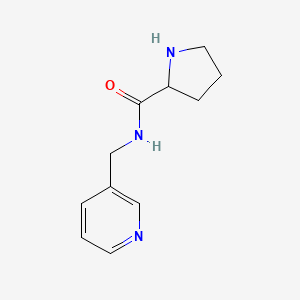

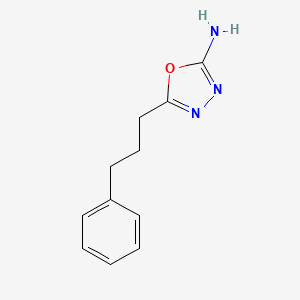
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
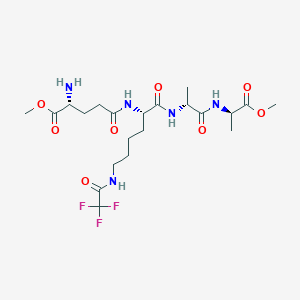
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
